molecular formula C22H34N2O4 B6096930 N-(2-methoxyethyl)-N-[[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl]oxolane-3-carboxamide

N-(2-methoxyethyl)-N-[[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl]oxolane-3-carboxamide

Cat. No.: B6096930
M. Wt: 390.5 g/mol
InChI Key: BCNCMUXGYMMXET-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-N-[[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl]oxolane-3-carboxamide: is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by its unique structure, which includes a piperidine ring, a methoxyphenyl group, and an oxolane carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxyethyl)-N-[[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl]oxolane-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Methoxyphenyl Group: This step involves the alkylation of the piperidine ring with a methoxyphenylmethyl halide under basic conditions.

    Formation of the Oxolane Carboxamide Moiety: The final step involves the reaction of the intermediate with oxolane-3-carboxylic acid or its derivatives under appropriate conditions to form the desired carboxamide.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety, potentially converting it to an amine.

    Substitution: The aromatic methoxy group can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a suitable catalyst.

    Substitution: Reagents like nitric acid for nitration or halogens in the presence of a Lewis acid for halogenation.

Major Products:

    Oxidation: Formation of aldehydes or acids.

    Reduction: Formation of amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Studied for its reactivity and potential as a ligand in coordination chemistry.

Biology:

  • Investigated for its potential as a bioactive compound with applications in drug discovery.
  • Studied for its interactions with biological macromolecules such as proteins and nucleic acids.

Medicine:

  • Potential applications in the development of pharmaceuticals, particularly those targeting neurological pathways due to the presence of the piperidine ring.
  • Explored for its potential therapeutic effects in conditions such as pain management and neurodegenerative diseases.

Industry:

  • Used in the synthesis of specialty chemicals and materials.
  • Potential applications in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-N-[[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl]oxolane-3-carboxamide involves its interaction with specific molecular targets. The piperidine ring is known to interact with neurotransmitter receptors in the central nervous system, potentially modulating their activity. The methoxyphenyl group may contribute to the compound’s binding affinity and specificity for certain receptors. The oxolane carboxamide moiety may play a role in the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

    N-(2-methoxyethyl)-N-[[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl]acetamide: Similar structure but with an acetamide group instead of an oxolane carboxamide.

    N-(2-methoxyethyl)-N-[[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl]propionamide: Similar structure but with a propionamide group instead of an oxolane carboxamide.

Uniqueness:

  • The presence of the oxolane carboxamide moiety distinguishes this compound from its analogs, potentially imparting unique chemical and biological properties.
  • The combination of the piperidine ring and the methoxyphenyl group may enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(2-methoxyethyl)-N-[[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl]oxolane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N2O4/c1-26-14-12-24(22(25)20-9-13-28-17-20)15-18-7-10-23(11-8-18)16-19-5-3-4-6-21(19)27-2/h3-6,18,20H,7-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCNCMUXGYMMXET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CC1CCN(CC1)CC2=CC=CC=C2OC)C(=O)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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